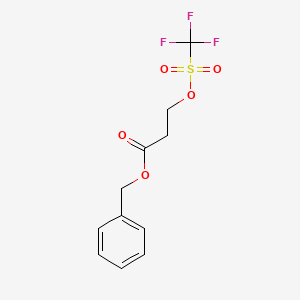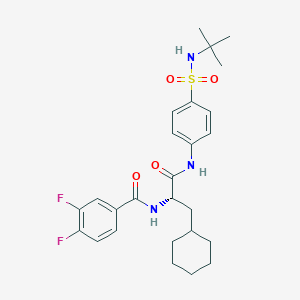
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a cyclohexyl ring, and a difluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the sulfonamide derivative, followed by the introduction of the cyclohexyl group and the difluorobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the sulfonamide group.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound for drug development. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its pharmacological properties. It could be evaluated for its efficacy and safety in treating various diseases, particularly those involving dysregulated protein functions or signaling pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the synthesis of other valuable compounds through its various chemical reactions.
作用機序
The mechanism of action of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide: A similar compound without the (S)-configuration.
N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-dichlorobenzamide: A compound with dichloro instead of difluoro substitution.
N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-dimethylbenzamide: A compound with dimethyl substitution on the benzamide moiety.
Uniqueness
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide is unique due to its specific stereochemistry and the presence of both sulfonamide and difluorobenzamide groups
特性
分子式 |
C26H33F2N3O4S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-3-cyclohexyl-1-oxopropan-2-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C26H33F2N3O4S/c1-26(2,3)31-36(34,35)20-12-10-19(11-13-20)29-25(33)23(15-17-7-5-4-6-8-17)30-24(32)18-9-14-21(27)22(28)16-18/h9-14,16-17,23,31H,4-8,15H2,1-3H3,(H,29,33)(H,30,32)/t23-/m0/s1 |
InChIキー |
CIPXZOFSMMGDKC-QHCPKHFHSA-N |
異性体SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2CCCCC2)NC(=O)C3=CC(=C(C=C3)F)F |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2CCCCC2)NC(=O)C3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


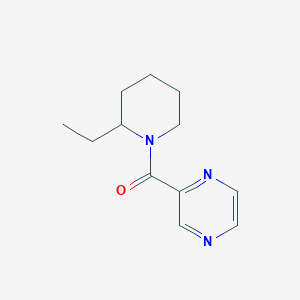

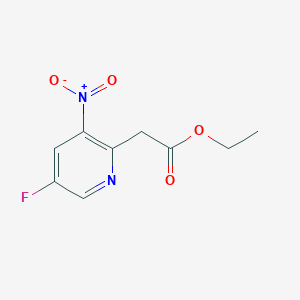
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
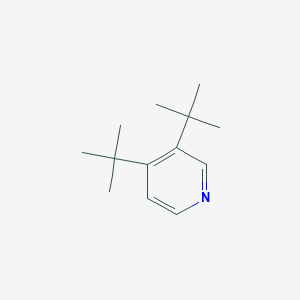
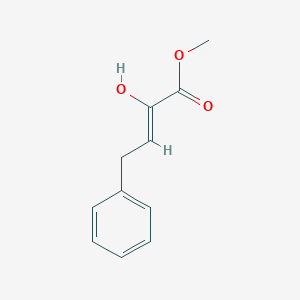
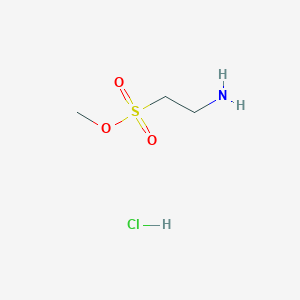
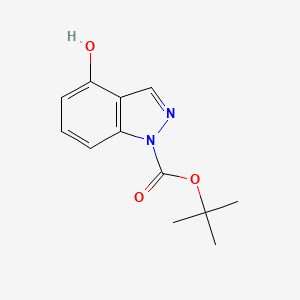
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
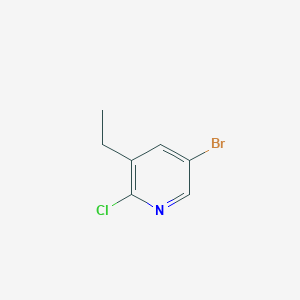
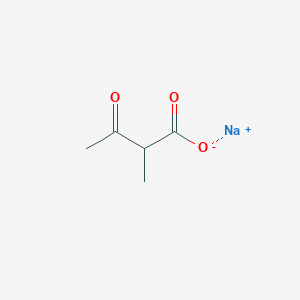
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
